Mivebresib
Descripción general
Descripción
Mivebresib, also known as ABBV-075, is a potent inhibitor of one or more undisclosed bromodomain (BRD)-containing proteins12. It has potential antineoplastic activity1. Upon administration, Mivebresib binds to the acetyl-lysine binding site in the BRD of certain BRD-containing proteins, thereby preventing the interaction between those proteins and acetylated histones1. This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors1.
Synthesis Analysis
Mivebresib was synthesized at AbbVie3. The dose of Mivebresib was limited to ≤0.5 mg/kg to approximate exposure achievable with a non-toxic clinical dose3.
Molecular Structure Analysis
Mivebresib has a chemical formula of C22H19F2N3O4S, an exact mass of 459.11, and a molecular weight of 459.4682. The elemental analysis shows that it contains Carbon (57.51%), Hydrogen (4.17%), Fluorine (8.27%), Nitrogen (9.15%), Oxygen (13.93%), and Sulfur (6.98%)2.
Chemical Reactions Analysis
The chemical reactions of Mivebresib have not been thoroughly investigated4. However, it has been observed that Mivebresib has a dose-dependent gene expression increase in DCXR and HEXIM1 and decrease in CD935.
Physical And Chemical Properties Analysis
Mivebresib has a tolerable safety profile8. It is rapidly absorbed with a Tmax of 2-6 hours and a terminal half-life of ~15-20 hours5.
Aplicaciones Científicas De Investigación
-
Application in Oncology
- Summary of the Application : Mivebresib (ABBV-075) is an oral pan-inhibitor of Bromodomain and Extra Terminal (BET) proteins, which play important roles in transcriptional regulation relevant to cancer pathogenesis .
- Methods of Application : In a first-in-human study, different mivebresib dosing schedules were followed by dose expansion in patients with prostate cancer . The endpoints were safety, tolerability, pharmacokinetics, and preliminary antitumor activity .
- Results : Seventy-two patients with solid tumors were treated with mivebresib during dose escalation, and 12 additional patients with prostate cancer in the expansion cohort . Of 61 evaluable patients from dose escalation, 26 (43%) had stable disease and 35 (57%) had progressive disease .
-
Application in Drug Design
- Summary of the Application : BET proteins are linked to cancer progression due to their interaction with numerous cellular proteins including chromatin-modifying factors, transcription factors, and histone modification enzymes .
- Methods of Application : Current approaches targeting BET proteins for cancer therapy rely on acetylation mimics to block the bromodomains from binding chromatin .
- Results : The design of bivalent BET inhibitors, kinase and BET dual inhibitors, BET protein proteolysis-targeting chimeras (PROTACs), and Brd4-selective inhibitors are discussed .
-
Application in Treatment of Synovial Sarcoma
- Summary of the Application : Synovial sarcoma (SS), a rare subtype of soft-tissue sarcoma distinguished by expression of the fusion gene SS18-SSX, predominantly affects the extremities of young patients .
- Methods of Application : Given the established role of SS18-SSX in epigenetic regulation, researchers focused on the therapeutic potential of BET inhibitors .
- Results : The investigation is ongoing, and the results are not yet available .
Safety And Hazards
Mivebresib has been associated with several treatment-emergent adverse events (TEAEs), including dysgeusia (49%), thrombocytopenia (48%), fatigue (26%), and nausea (25%)8. The most common grade 3/4 TEAEs related to Mivebresib were thrombocytopenia (35%) and anemia (6%)8. Dose-limiting toxicities included thrombocytopenia, gastrointestinal bleed, hypertension, fatigue, decreased appetite, and aspartate aminotransferase elevation8.
Direcciones Futuras
Mivebresib has been investigated in clinical trials for various diseases, including myelofibrosis transformation in essential thrombocythemia, polycythemia vera, post-polycythemic myelofibrosis phase, and primary myelofibrosis1. The therapeutic potential of Mivebresib in hematological cancers has been well established in preclinical and early-stage clinical trials9. However, no BET-targeting agent has achieved approval yet9. The studies aim to evaluate the safety, pharmacokinetics, and preliminary efficacy of Mivebresib as monotherapy or in combination with other drugs in patients with Myelofibrosis9.
Propiedades
IUPAC Name |
N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONXGFGWSSFMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivebresib | |
CAS RN |
1445993-26-9 | |
Record name | Mivebresib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIVEBRESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.